(4E)-5-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features multiple functional groups, including a bromophenyl group, a benzothiazole moiety, a furan ring, and a pyrrolidine-2,3-dione core, making it a versatile compound for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-bromobenzaldehyde, 6-ethyl-1,3-benzothiazole-2-amine, and 5-methylfuran-2-carbaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and benzothiazole rings.
Reduction: Reduced forms of the pyrrolidine-2,3-dione core.
Substitution: Various substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery: Its structural complexity makes it a candidate for screening in drug discovery programs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents:
Diagnostics: It can be used in the development of diagnostic tools and imaging agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with protein active sites, while the furan ring and pyrrolidine-2,3-dione core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic or diagnostic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(3-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
- (4E)-5-(3-fluorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Uniqueness
The presence of the bromophenyl group in (4E)-5-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione imparts unique reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H19BrN2O4S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19BrN2O4S/c1-3-14-8-9-17-19(11-14)33-25(27-17)28-21(15-5-4-6-16(26)12-15)20(23(30)24(28)31)22(29)18-10-7-13(2)32-18/h4-12,21,30H,3H2,1-2H3 |
InChI Key |
FTMBNLNDEOZMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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